molecular formula C27H25N3O B2532626 (E)-1-benzyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847396-50-3

(E)-1-benzyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2532626
CAS No.: 847396-50-3
M. Wt: 407.517
InChI Key: JOLAAOAZWHFXAB-NTEUORMPSA-N
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Description

(E)-1-benzyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound characterized by its unique structure, which includes a pyrrolidinone ring, a benzyl group, and a cinnamyl-substituted benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-benzyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the cinnamyl group through a condensation reaction. The final step involves the formation of the pyrrolidinone ring via cyclization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-1-benzyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogens or alkyl groups to the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure may allow it to interact with specific biological targets, leading to potential therapeutic applications.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-1-benzyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives and pyrrolidinone-containing molecules. Examples might include:

  • 1-benzyl-4-(1-phenyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
  • 1-benzyl-4-(1-allyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Uniqueness

What sets (E)-1-benzyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one apart is the specific combination of functional groups and the spatial arrangement of its atoms. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-benzyl-4-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O/c31-26-18-23(20-29(26)19-22-12-5-2-6-13-22)27-28-24-15-7-8-16-25(24)30(27)17-9-14-21-10-3-1-4-11-21/h1-16,23H,17-20H2/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLAAOAZWHFXAB-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3CC=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3C/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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